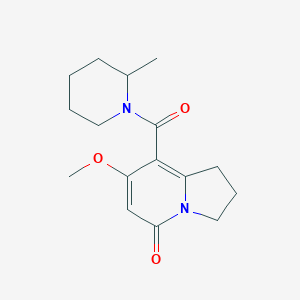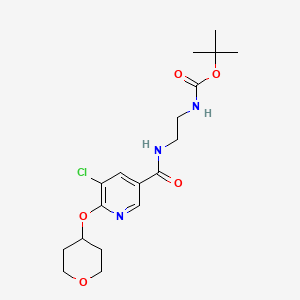
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with the molecular formula C20H17FN2O This compound is characterized by the presence of a benzhydryl group, a fluorophenyl group, and a pyrrolidinyl urea moiety
準備方法
The synthesis of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a reaction between diphenylmethanol and an appropriate halogenating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Cyclization to Form the Pyrrolidinyl Urea: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinyl urea structure under controlled conditions, such as specific temperature and pH.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and automated reaction systems.
化学反応の分析
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can be compared with similar compounds, such as:
1-Benzhydryl-3-(4-fluorophenyl)urea: This compound lacks the pyrrolidinyl moiety, making it structurally simpler but potentially less versatile in its applications.
1-Benzhydryl-3-(4-methoxyphenyl)urea: The methoxy group replaces the fluorine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
1-benzhydryl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-19-11-13-21(14-12-19)28-16-20(15-22(28)29)26-24(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBKAHSGABCXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)





![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)
![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)
![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)





